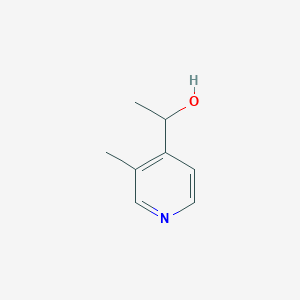
1-(3-Methylpyridin-4-yl)ethanol
Übersicht
Beschreibung
“1-(3-Methylpyridin-4-yl)ethanol” is a chemical compound with the molecular formula C8H11NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylpyridin-4-yl)ethanol” consists of a pyridine ring with a methyl group at the 3-position and an ethanol group at the 1-position . The presence of the pyridine ring indicates that this compound may have basic properties .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Methylpyridin-4-yl)ethanol” are not detailed in the available literature, it can be inferred that as an alcohol, it may undergo oxidation reactions to form aldehydes, ketones, or carboxylic acids .Eigenschaften
CAS-Nummer |
22382-97-4 |
|---|---|
Produktname |
1-(3-Methylpyridin-4-yl)ethanol |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-(3-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5,7,10H,1-2H3 |
InChI-Schlüssel |
WTCOYCKRAXPKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C(C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


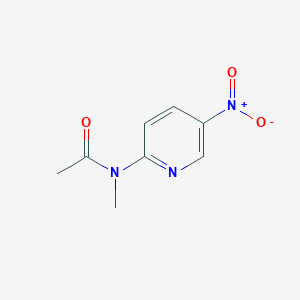
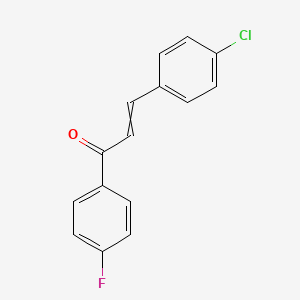

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8771492.png)
![N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL]-4-methoxybenzenesulfonamide](/img/structure/B8771496.png)
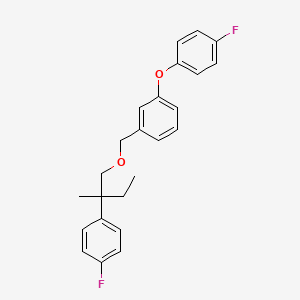
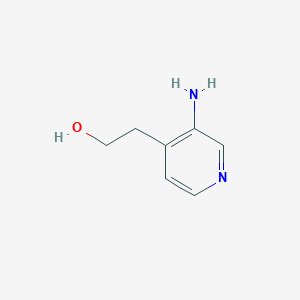
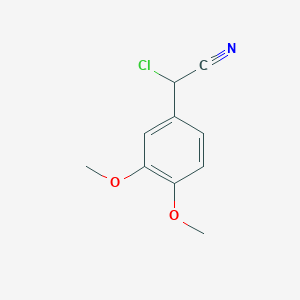
![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8771534.png)


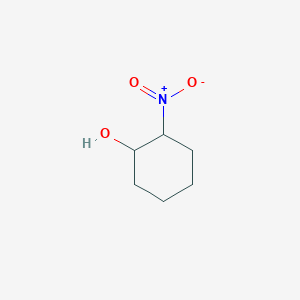
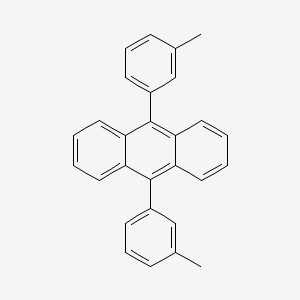
![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)